2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
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Overview
Description
The compound “2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a unique heterocyclic compound . It contains a 1,2,4-triazole scaffold, which is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like the one in the compound of interest can be achieved using 3-amino-1,2,4-triazole . This compound acts as an effective mono- or bi-nucleophile in controlled multidirectional reactions, leading to the synthesis of a variety of heterocycles .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole scaffold. This scaffold is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds . The 1,2,4-triazole operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
The 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds that have been introduced as an antimicrobial agent and various medicines . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Antiproliferative Activity
A derivative of [1,2,4]triazolo[4,3-b]pyridazine has been synthesized and shown to inhibit the proliferation of endothelial and tumor cells. This suggests potential applications in cancer research, specifically targeting cell growth and tumor progression (Ilić et al., 2011) Ilić et al., 2011.
Biological Activity
Compounds featuring [1,2,4]triazolo[4,3-b]pyridazine structure have been linked to various biological activities, including antibacterial and antifungal properties. This indicates potential for developing new treatments targeting a range of bacterial and fungal infections (Patel & Patel, 2015) Patel & Patel, 2015.
Anti-Diabetic Potential
Derivatives of triazolo-pyridazine-6-yl-substituted piperazines have demonstrated significant potential as anti-diabetic drugs through their Dipeptidyl peptidase-4 (DPP-4) inhibition activity. This suggests a promising avenue for developing new treatments for diabetes (Bindu et al., 2019) Bindu et al., 2019.
Structural and Computational Analysis
Studies on compounds containing [1,2,4]triazolo[4,3-b]pyridazine have provided insights into their molecular structure and interactions. This knowledge is fundamental for the design and development of drugs, offering a deeper understanding of how these compounds can be used in medicinal chemistry (Sallam et al., 2021) Sallam et al., 2021.
Mechanism of Action
Target of Action
The compound “2-chloro-5-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” contains a 1,2,4-triazole moiety. Compounds containing 1,2,4-triazole are known to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Compounds with a 1,2,4-triazole moiety are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Given the broad range of biological activities associated with 1,2,4-triazole-containing compounds, it’s possible that it could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-chloro-5-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN6O3/c19-15-5-4-13(25(27)28)9-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUSIMHZNHLSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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